REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[CH2:14]([O:13][C:11](=[O:12])[NH:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH2:5][OH:6])[CH:3]=1)[CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture is stirred at room temperature for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
subsequently cooled to 0° C
|
Type
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ADDITION
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Details
|
After the addition
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Type
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STIRRING
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Details
|
the reaction mixture is stirred for 20 h and at the same time
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
slowly warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
formed (evolution of gas!)
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 200 ml of dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(NC1=CC(=CC=C1)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |